molecular formula C16H14O4 B15335489 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid

Cat. No.: B15335489
M. Wt: 270.28 g/mol
InChI Key: ZNPMQSYATGFEFF-UHFFFAOYSA-N
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Description

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid typically involves the following steps:

    Benzylation of Phenol: The initial step involves the benzylation of phenol to form benzyloxybenzene. This reaction is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Friedel-Crafts Acylation: The benzyloxybenzene undergoes Friedel-Crafts acylation with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to form the corresponding acetophenone derivative.

    Oxidation: The acetophenone derivative is then oxidized to form the desired this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the benzyloxy group.

Scientific Research Applications

3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Benzyloxy)phenyl]-2-oxopropanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the 2-oxopropanoic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

  • 3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid
  • 3-[3-(Benzyloxy)phenyl]propanoic acid
  • 3-[3-(Benzyloxy)phenyl]acetic acid

Comparison:

  • Structural Differences: The position of the benzyloxy group and the length of the carbon chain attached to the phenyl ring can vary among these compounds.
  • Chemical Properties: These structural differences can influence the compounds’ reactivity, solubility, and stability.
  • Biological Activity: Variations in structure can lead to differences in biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-oxo-3-(3-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H14O4/c17-15(16(18)19)10-13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,18,19)

InChI Key

ZNPMQSYATGFEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC(=O)C(=O)O

Origin of Product

United States

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